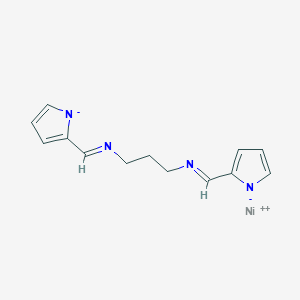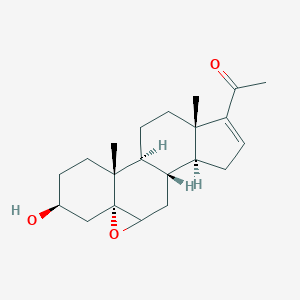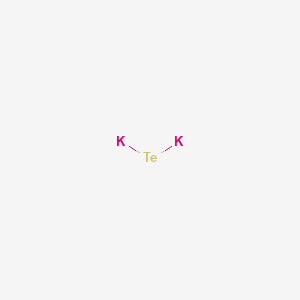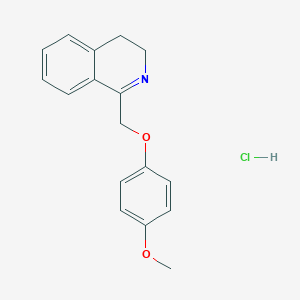
Memotine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Memantine hydrochloride is a medication primarily used to treat moderate to severe Alzheimer’s disease. It functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms associated with Alzheimer’s disease by regulating the activity of glutamate, a neurotransmitter in the brain .
Scientific Research Applications
Memantine hydrochloride has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: Memantine hydrochloride can be synthesized through various methods. One common approach involves the use of 1-bromo-3,5-dimethyladamantane as a starting material. This compound undergoes direct amination with ammonium acetate to produce memantine hydrochloride. The reaction is typically carried out under mild conditions, resulting in high purity and yield .
Another method involves a two-step synthesis starting from 1,3-dimethyladamantane. The first step involves the formation of 1-acetamido-3,5-dimethyladamantane, followed by hydrolysis to yield memantine hydrochloride. This method is optimized to reduce the use of toxic solvents and reagents, making it more environmentally friendly .
Industrial Production Methods: Industrial production of memantine hydrochloride often employs the one-step synthesis method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Memantine hydrochloride primarily undergoes substitution reactions. The key reaction involves the substitution of a bromine atom in 1-bromo-3,5-dimethyladamantane with an amino group to form memantine hydrochloride .
Common Reagents and Conditions:
Reagents: 1-bromo-3,5-dimethyladamantane, ammonium acetate
Conditions: Mild temperatures, typically around 70°C for the initial amination step and 130°C for the hydrolysis step.
Major Products: The primary product of these reactions is memantine hydrochloride, with high purity and minimal impurities .
Mechanism of Action
Memantine hydrochloride works by blocking NMDA receptor-operated cation channels, which are involved in the transmission of excitatory signals in the brain. By inhibiting the prolonged influx of calcium ions through these channels, memantine hydrochloride helps to prevent neuronal excitotoxicity, a condition that contributes to the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: An antiviral agent similar in structure to amantadine.
Tromantadine: Used for the treatment of herpes simplex virus infections.
Uniqueness of Memantine Hydrochloride: Memantine hydrochloride is unique in its selective action on NMDA receptors, allowing it to block pathological overactivation without affecting normal synaptic transmission. This selective inhibition makes it particularly effective in treating neurodegenerative diseases like Alzheimer’s disease .
Properties
CAS No. |
10540-97-3 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H |
InChI Key |
LFFGEYHTAJZONR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Appearance |
Solid powder |
| 10540-97-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



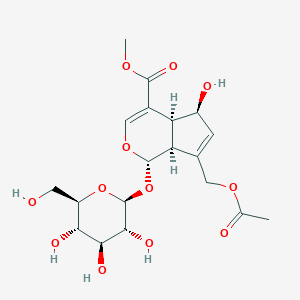
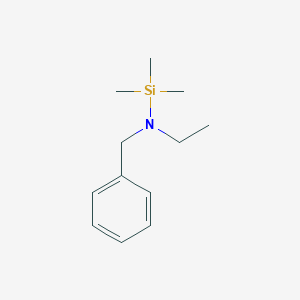

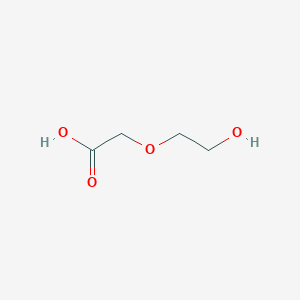
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


